
3-(1-(2,5-Dimethylphenyl)-3-ethyl-5-hydroxy-1H-pyrazol-4-yl)-4-(4-methylpiperidin-1-yl)-1-propyl-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[1-(2,5-DIMETHYLPHENYL)-3-ETHYL-5-HYDROXY-1H-PYRAZOL-4-YL]-4-(4-METHYLPIPERIDIN-1-YL)-1-PROPYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE” is a complex organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the pyrrole ring. Each step requires specific reagents and conditions:
Formation of the Pyrazole Ring: This might involve the reaction of a hydrazine derivative with a diketone under acidic or basic conditions.
Formation of the Piperidine Ring: This could be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Formation of the Pyrrole Ring: This might involve the reaction of an amine with a diketone or a similar compound under acidic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (for nitration), Br2 (for bromination)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[1-(2,5-DIMETHYLPHENYL)-3-ETHYL-5-HYDROXY-1H-PYRAZOL-4-YL]-4-(4-METHYLPIPERIDIN-1-YL)-1-PROPYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: can be compared with other pyrazole, piperidine, and pyrrole derivatives.
Uniqueness
- The unique combination of functional groups and ring structures in this compound may confer specific properties that are not found in other similar compounds, such as enhanced biological activity or unique chemical reactivity.
Propriétés
Formule moléculaire |
C26H34N4O3 |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
3-[2-(2,5-dimethylphenyl)-5-ethyl-3-oxo-1H-pyrazol-4-yl]-4-(4-methylpiperidin-1-yl)-1-propylpyrrole-2,5-dione |
InChI |
InChI=1S/C26H34N4O3/c1-6-12-29-24(31)22(23(26(29)33)28-13-10-16(3)11-14-28)21-19(7-2)27-30(25(21)32)20-15-17(4)8-9-18(20)5/h8-9,15-16,27H,6-7,10-14H2,1-5H3 |
Clé InChI |
VYBBTCOFHJXRIY-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C(=C(C1=O)N2CCC(CC2)C)C3=C(NN(C3=O)C4=C(C=CC(=C4)C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952062.png)
![4-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B14952066.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952067.png)
![{1-[(4-fluorophenyl)methyl]-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d] pyridino[1,2-a]pyrimidin-3-yl)}-N-(3-methoxypropyl)carboxamide](/img/structure/B14952071.png)

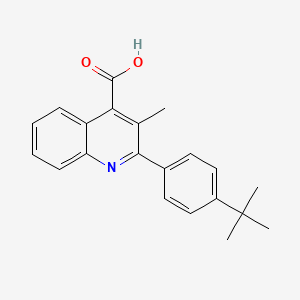
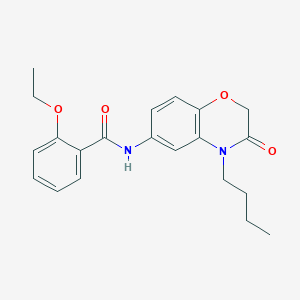
![2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B14952095.png)
![2-anilino-N'-[(1E)-1H-indol-3-ylmethylene]acetohydrazide](/img/structure/B14952101.png)
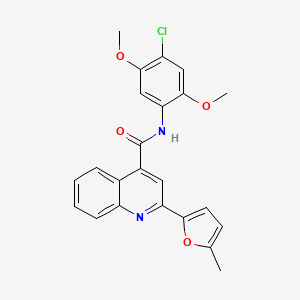
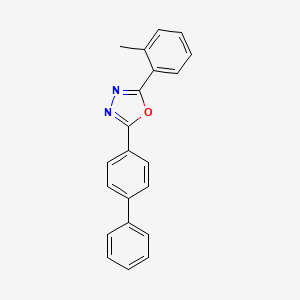
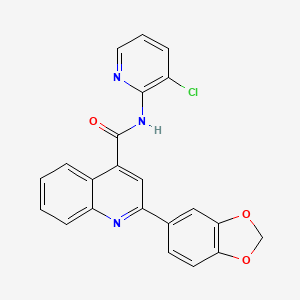
![(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952126.png)
![7-Bromo-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952129.png)
